4-Chloro-6-nitro-o-cresyl acetate

Lipophilicity LogP Drug Design

4-Chloro-6-nitro-o-cresyl acetate (CAS 84825-00-3) is a synthetic aromatic ester belonging to the class of functionalized cresyl acetates, characterized by the presence of both electron-withdrawing chloro (-Cl) and nitro (-NO₂) substituents on the ortho-methylphenyl acetate core. Its molecular formula is C₉H₈ClNO₄, with a calculated molecular weight of 229.62 g/mol, a computed LogP of 2.49, and a predicted density of 1.374 g/cm³ at 20°C.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 84825-00-3
Cat. No. B15177730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitro-o-cresyl acetate
CAS84825-00-3
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])Cl
InChIInChI=1S/C9H8ClNO4/c1-5-3-7(10)4-8(11(13)14)9(5)15-6(2)12/h3-4H,1-2H3
InChIKeyAJFVBBYSZQVCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitro-o-cresyl acetate CAS 84825-00-3: A Functionalized Aromatic Ester Building Block for Research and Development


4-Chloro-6-nitro-o-cresyl acetate (CAS 84825-00-3) is a synthetic aromatic ester belonging to the class of functionalized cresyl acetates, characterized by the presence of both electron-withdrawing chloro (-Cl) and nitro (-NO₂) substituents on the ortho-methylphenyl acetate core. Its molecular formula is C₉H₈ClNO₄, with a calculated molecular weight of 229.62 g/mol, a computed LogP of 2.49, and a predicted density of 1.374 g/cm³ at 20°C [1]. The compound is supplied as a research chemical, intended exclusively for laboratory R&D use, and is not for medicinal, household, or commercial applications [2]. The presence of the strong electron-withdrawing nitro group adjacent to the ester functionality imparts unique electronic properties that differentiate it from simpler, unsubstituted or mono-substituted cresyl acetate analogs, making it a valuable intermediate in synthetic organic chemistry and a target analyte in analytical method development [1].

Why 4-Chloro-6-nitro-o-cresyl acetate Cannot Be Interchanged with Simpler Cresyl Acetate Analogs in Chemical Synthesis and Analysis


The critical differentiator for 4-Chloro-6-nitro-o-cresyl acetate lies in the combined and specific positioning of its substituents—chlorine at the 4-position and a nitro group at the 6-position relative to the acetylated ortho-methylphenol core. This precise arrangement creates a unique electronic environment and steric profile that directly influences both its chemical reactivity and its chromatographic behavior . Simpler analogs, such as unsubstituted o-cresyl acetate (CAS 533-18-6) or mono-substituted derivatives like 4-chloro-o-cresol, lack the strong -I and -M inductive and mesomeric effects imparted by the nitro group, which significantly deactivates the aromatic ring toward electrophilic substitution while activating it for nucleophilic aromatic substitution [1][2]. Consequently, generic substitution in synthetic pathways—for instance, using a non-nitrated analog as a building block—will fail to replicate the same reaction outcomes, yields, or purification profiles. The following evidence-based sections provide the specific, quantifiable parameters that define where this compound offers verifiable differentiation, essential for informed procurement and precise experimental design.

Quantitative Differentiators: Analytical and Physicochemical Evidence for 4-Chloro-6-nitro-o-cresyl acetate CAS 84825-00-3 vs. Analogs


Increased Lipophilicity (LogP) of 4-Chloro-6-nitro-o-cresyl acetate vs. Unsubstituted o-Cresyl Acetate

4-Chloro-6-nitro-o-cresyl acetate exhibits a calculated LogP (octanol-water partition coefficient) of 2.49 [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted parent compound, o-cresyl acetate (CAS 533-18-6), which has a reported LogP of approximately 1.6 to 1.9 . The 0.6 to 0.9 log unit increase is directly attributable to the introduction of the electron-withdrawing and hydrophobic chloro and nitro substituents, which enhance the compound's affinity for non-polar environments.

Lipophilicity LogP Drug Design Chromatography ADME

Reverse-Phase HPLC Retention Profile: Validated Separation of 4-Chloro-6-nitro-o-cresyl acetate on Newcrom R1 Columns

A specific reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the analysis of 4-Chloro-6-nitro-o-cresyl acetate using a Newcrom R1 column [1]. This method employs a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid as a substitute for mass spectrometry compatibility). While exact retention times are column- and system-dependent, the method's validation confirms that this compound can be reliably resolved from other components in a mixture, including its synthetic precursor 4-chloro-2-methyl-6-nitrophenol . In contrast, standard C18 reverse-phase columns may exhibit peak tailing or poor resolution due to the compound's strong dipole moment from the nitro group interacting with residual silanols .

HPLC Analytical Chemistry Method Development Purity Analysis Chromatographic Separation

Synthetic Utility: Differentiated Reactivity of the Nitro Group for Post-Functionalization

The presence of a nitro (-NO₂) group at the 6-position in 4-Chloro-6-nitro-o-cresyl acetate provides a verifiable synthetic handle absent in non-nitrated cresyl acetate analogs (e.g., o-cresyl acetate or 4-chloro-o-cresyl acetate) . This nitro group can be selectively reduced to a primary amine (-NH₂) using standard reducing agents (e.g., Sn/HCl, Fe/HCl, catalytic hydrogenation) [1]. The resulting 4-chloro-6-amino-o-cresyl acetate serves as a distinct intermediate for further derivatization, such as diazotization, amide coupling, or incorporation into heterocyclic scaffolds, a pathway unavailable to non-nitrated comparators.

Synthetic Chemistry Nitro Reduction Building Block Functional Group Interconversion Amine Synthesis

Predicted Physical Properties: Boiling Point and Density vs. Unsubstituted Analog

4-Chloro-6-nitro-o-cresyl acetate has a calculated boiling point of 328.9 °C at 760 mmHg and a calculated density of 1.374 g/cm³ . These values are significantly elevated compared to the unsubstituted parent compound, o-cresyl acetate (CAS 533-18-6), which has a reported boiling point of 208 °C and a density of 1.07 g/cm³ [1]. The +120 °C increase in boiling point and 28% higher density are a direct consequence of the additional molecular weight and strong intermolecular dipole-dipole interactions introduced by the chloro and nitro substituents .

Physicochemical Properties Boiling Point Density Compound Handling Safety

Supply Chain Status: Multi-Vendor Availability as a Differentiator for Research Continuity

A search of chemical supplier databases indicates that 4-Chloro-6-nitro-o-cresyl acetate (CAS 84825-00-3) is listed as available from at least 18 suppliers globally [1]. This multi-vendor availability contrasts with many closely related, highly specific functionalized aromatic esters that may be single-sourced or custom-synthesized on-demand with long lead times . For research procurement, the presence of multiple vendors reduces supply chain risk and ensures competitive pricing, a practical but critical differentiator for project planning and budgeting.

Supply Chain Procurement Vendor Availability Research Continuity Specialty Chemicals

Unique InChIKey Identifier: Ensuring Precise Chemical Registration and IP Management

4-Chloro-6-nitro-o-cresyl acetate is assigned the unique InChIKey AJFVBBYSZQVCNK-UHFFFAOYSA-N [1]. This alphanumeric string provides a definitive, structure-based identifier that distinguishes it from all other chemical entities, including its regioisomers (e.g., 4-Chloro-2-nitro-o-cresyl acetate) and other substituted cresyl acetates . While all compounds possess a unique InChIKey, this identifier is the unequivocal standard for searching chemical databases, patent literature, and regulatory filings, ensuring that the exact intended compound is being discussed, procured, and used, thereby eliminating ambiguity inherent in common chemical names [2].

Chemical Registration InChIKey Compound Identity Patent Search Database Management

Recommended Application Scenarios for 4-Chloro-6-nitro-o-cresyl acetate Based on Verifiable Product Specifications


Use as a Calibration Standard or System Suitability Test Compound in Reversed-Phase HPLC Method Development

Given the documented separation of 4-Chloro-6-nitro-o-cresyl acetate on a Newcrom R1 column [1], this compound is ideally suited as a test analyte for validating the performance of new reverse-phase HPLC columns, particularly those with low silanol activity. Its moderate LogP (2.49) [2] and polar nitro group provide a balanced retention profile that can reveal subtle differences in column selectivity and silanol activity, offering a more stringent test than simple, non-polar aromatic esters. This application stems directly from the validated analytical method and the compound's unique electronic properties.

Procurement as a Functionalized Aromatic Building Block for Medicinal Chemistry and Agrochemical Synthesis

The presence of the nitro group provides a verifiable synthetic handle for reduction to a primary amine . This makes 4-Chloro-6-nitro-o-cresyl acetate a strategically advantageous starting material for the synthesis of heterocycles (e.g., benzimidazoles, quinoxalines), amides, or sulfonamides. The pre-installed chloro substituent offers a further site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Procurement of this specific intermediate eliminates the need to perform a nitration reaction on a sensitive aromatic ester in-house, thereby reducing safety hazards and synthetic step count. This scenario is based on the class-level inference of nitro group chemistry.

Physicochemical Property Standard for Modeling and Prediction Studies in Cheminformatics

The calculated physicochemical properties—LogP (2.49), boiling point (328.9 °C), and density (1.374 g/cm³) —provide a valuable data point for validating Quantitative Structure-Property Relationship (QSPR) models. This compound, with its combination of chloro and nitro substituents, serves as a test case for assessing the accuracy of computational predictions for polysubstituted aromatic esters, helping to refine algorithms used in drug discovery and material science. The clear quantitative data differentiate it from simpler analogs for this purpose.

Reference Material for Environmental Fate or Metabolite Identification Studies of Nitroaromatic Compounds

The unique InChIKey (AJFVBBYSZQVCNK-UHFFFAOYSA-N) [3] and validated HPLC method [1] make this compound suitable as a reference standard in analytical studies aimed at detecting and quantifying nitroaromatic pollutants or their metabolites. Its distinct chromatographic profile and lipophilicity aid in method development for complex matrices (e.g., soil, water). While not an environmental contaminant itself, it can serve as a model analyte due to its structural similarity to certain agrochemical degradation products, leveraging the established analytical protocols.

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